7-Iodobenzo[d][1,3]dioxol-4-amine
Overview
Description
7-Iodobenzo[d][1,3]dioxol-4-amine is a chemical compound with the molecular formula C7H6INO2 It is a derivative of benzodioxole, a structural motif found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobenzo[d][1,3]dioxol-4-amine typically involves the iodination of 1,3-benzodioxol-4-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom replaces a hydrogen atom on the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-Iodobenzo[d][1,3]dioxol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Iodobenzo[d][1,3]dioxol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor agonists.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Iodobenzo[d][1,3]dioxol-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-4-amine: The parent compound without the iodine substitution.
7-Bromo-1,3-benzodioxol-4-amine: A similar compound with a bromine atom instead of iodine.
7-Chloro-1,3-benzodioxol-4-amine: A similar compound with a chlorine atom instead of iodine.
Uniqueness
7-Iodobenzo[d][1,3]dioxol-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in specific reactions that other halogens may not, making this compound valuable for certain applications in synthesis and research.
Properties
Molecular Formula |
C7H6INO2 |
---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
7-iodo-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H6INO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2 |
InChI Key |
GOXWBIBGOQKSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)I)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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